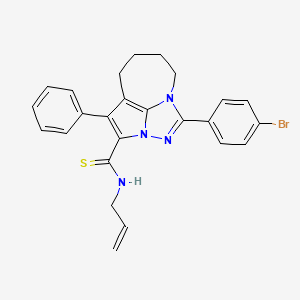

C25H23BrN4S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, systematic name, and common name if available. It may also include its exact mass and other identifiers such as CAS number or InChIKey .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include retrosynthetic analysis, which is a technique for planning a synthesis, where the desired compound is transformed step by step into progressively simpler structures .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical and Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a substance reacts with other substances .Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Parkinson

Bromocriptina es ampliamente estudiada por su uso en el tratamiento de la enfermedad de Parkinson. Actúa como agonista de la dopamina, estimulando los receptores de dopamina en el cerebro, lo que ayuda a aliviar los síntomas como temblores, rigidez y bradicinesia. La investigación se centra en su eficacia, la optimización de la dosis y los efectos a largo plazo en los pacientes .

Manejo del prolactinoma

Los prolactinomas son tumores benignos de la glándula pituitaria que producen cantidades excesivas de prolactina. La bromocriptina se usa para reducir los niveles de prolactina, reducir el tamaño del tumor y restaurar la función reproductiva normal. Los estudios investigan su efectividad en comparación con otros tratamientos y su impacto en la fertilidad .

Diabetes mellitus tipo 2

Se ha explorado la bromocriptina por su potencial en el manejo de la diabetes tipo 2. Ayuda a mejorar el control glucémico al modular los niveles de dopamina, lo que a su vez afecta la sensibilidad a la insulina y el metabolismo de la glucosa. La investigación incluye ensayos clínicos para evaluar sus beneficios y efectos secundarios en pacientes diabéticos .

Salud cardiovascular

La investigación emergente sugiere que la bromocriptina puede tener beneficios cardiovasculares, como mejorar la función endotelial y reducir la inflamación. Los estudios están en curso para comprender su posible papel en la prevención de enfermedades cardiovasculares y sus mecanismos de acción.

Estas aplicaciones resaltan el potencial diverso de la bromocriptina en varios campos de la investigación médica. Si tiene alguna área específica en la que le gustaría profundizar, ¡no dude en hacérmelo saber!

Investigación sobre el tratamiento de la enfermedad de Parkinson. Estudios sobre el manejo del prolactinoma. Ensayos clínicos para diabetes tipo 2. : Investigación de tratamiento de acromegalia. : Estudios de hiperprolactinemia. : Investigación de neuroprotección. : Estudios de tratamiento de la infertilidad. : Investigación de salud cardiovascular.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

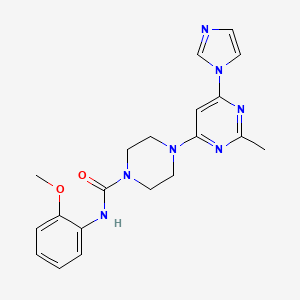

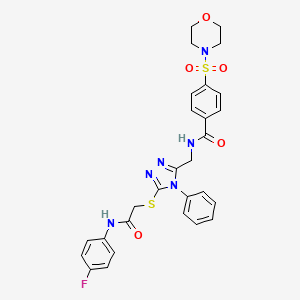

IUPAC Name |

2-(4-bromophenyl)-6-phenyl-N-prop-2-enyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN4S/c1-2-15-27-24(31)22-21(17-8-4-3-5-9-17)20-10-6-7-16-29-23(28-30(22)25(20)29)18-11-13-19(26)14-12-18/h2-5,8-9,11-14H,1,6-7,10,15-16H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCFQWZNAFGHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2464168.png)

![N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2464185.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2464186.png)

![7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2464190.png)